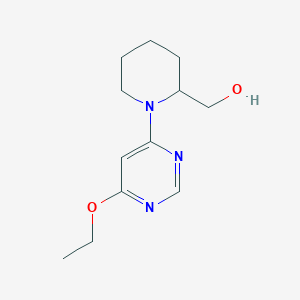

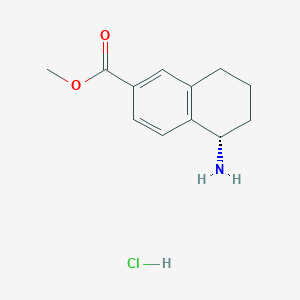

![molecular formula C19H15NO4S2 B2845805 4-ethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide CAS No. 518052-70-5](/img/structure/B2845805.png)

4-ethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-ethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promise in various fields, including biochemistry, pharmacology, and neuroscience. In

Applications De Recherche Scientifique

Antiviral Activity

The compound exhibits substantial antiviral activity . Researchers have investigated its potential in inhibiting viral replication and preventing the spread of infections. Further studies are needed to elucidate its mechanism of action and explore its efficacy against specific viruses.

Plant Hormone Analogues

Indole-3-Acetic Acid (IAA) Analogue: The compound’s structural resemblance to indole-3-acetic acid (IAA), a plant hormone produced during tryptophan degradation, suggests potential applications in plant growth regulation and stress responses . Investigating its effects on plant physiology and development could yield valuable insights.

Quinoline Derivatives

4-Hydroxy-2-Quinolones: Given the compound’s quinoline-like structure, it falls within the class of 4-hydroxy-2-quinolones. These compounds exhibit interesting pharmaceutical and biological activities, making them valuable for drug research and development . Researchers explore their potential as antimicrobial agents, antioxidants, and enzyme inhibitors.

Organic Synthesis and Reaction Intermediates

Ethyl 4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylate Derivatives: The compound’s synthesis involves ethylene diamine and 4-hydroxycoumarin . Researchers investigate its reactivity in diverse reactions, including amidation, acylation, and cyclization. Understanding its behavior as a reaction intermediate contributes to synthetic methodologies.

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with thecyclooxygenase (COX) enzyme . The COX enzyme exists in two different forms, COX-1 and COX-2 , and plays a crucial role in the production of important inflammatory mediators such as prostaglandins, prostacyclin, and thromboxane .

Mode of Action

For instance, it may inhibit the COX enzyme, thereby reducing the production of inflammatory mediators . This interaction could result in changes such as reduced inflammation and pain relief.

Biochemical Pathways

The compound likely affects the prostanoid biosynthetic pathway . This pathway is responsible for the production of inflammatory mediators from arachidonic acid using the COX enzyme as a key catalyst . By inhibiting the COX enzyme, the compound can potentially disrupt this pathway, leading to a decrease in the production of these mediators and, consequently, a reduction in inflammation.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in the production of inflammatory mediators due to the inhibition of the COX enzyme . This could lead to a decrease in inflammation and associated symptoms such as redness, heat, swelling, and pain .

Propriétés

IUPAC Name |

4-ethyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4S2/c1-2-12-7-9-13(10-8-12)26(22,23)20-16-11-17-18(24-19(21)25-17)15-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKKCBWTWZNEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2845722.png)

![5-Ethyl-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2845724.png)

![1-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2845727.png)

![1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2845732.png)

![[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2845733.png)

![3-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2845740.png)

![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2845741.png)